
Lithiumselenophene-2-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithiumselenophene-2-sulfinate is an organoselenium compound that features a selenophene ring substituted with a sulfinate group at the 2-position and a lithium counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithiumselenophene-2-sulfinate typically involves the reaction of selenophene with a suitable sulfinating agent in the presence of lithium ions. One common method is the reaction of selenophene with lithium sulfinate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Lithiumselenophene-2-sulfinate can undergo various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to the corresponding selenophene-2-thiol using reducing agents like lithium aluminum hydride.
Substitution: The lithium ion can be replaced by other cations through metathesis reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride or other strong reducing agents under anhydrous conditions.
Substitution: Various metal salts in aqueous or organic solvents.
Major Products Formed
Oxidation: Selenophene-2-sulfonate
Reduction: Selenophene-2-thiol
Substitution: Selenophene-2-sulfinate salts with different cations
Wissenschaftliche Forschungsanwendungen
Chemistry
Lithiumselenophene-2-sulfinate is used as a building block in organic synthesis, particularly in the formation of selenium-containing heterocycles
Biology and Medicine
In medicinal chemistry, selenium-containing compounds like this compound are investigated for their potential biological activities. These compounds have shown promise as antioxidants, anticancer agents, and antimicrobial agents. The presence of selenium in the molecular structure can enhance the biological activity and selectivity of these compounds.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as conductive polymers and semiconductors. Its unique electronic properties make it a valuable component in the development of new technologies.
Wirkmechanismus
The mechanism of action of lithiumselenophene-2-sulfinate involves its interaction with molecular targets through its sulfinate and selenium moieties. The sulfinate group can participate in redox reactions, while the selenium atom can form strong bonds with various biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Selenophene-2-sulfinate: Similar structure but without the lithium counterion.
Lithiumselenophene-2-sulfonate: Oxidized form of lithiumselenophene-2-sulfinate.
Selenophene-2-thiol: Reduced form of this compound.
Uniqueness
This compound is unique due to the presence of both selenium and lithium in its structure. This combination imparts distinct chemical and physical properties, such as enhanced reactivity and stability, which are not observed in similar compounds. The lithium ion also facilitates the formation of various derivatives through metathesis reactions, expanding its utility in synthetic chemistry.
Eigenschaften
Molekularformel |
C4H3LiO2SSe |
|---|---|
Molekulargewicht |
201.1 g/mol |
IUPAC-Name |
lithium;selenophene-2-sulfinate |
InChI |
InChI=1S/C4H4O2SSe.Li/c5-7(6)4-2-1-3-8-4;/h1-3H,(H,5,6);/q;+1/p-1 |
InChI-Schlüssel |
RJEMVYQDESOWOH-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C1=C[Se]C(=C1)S(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



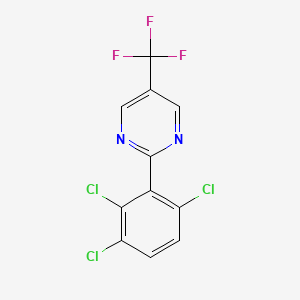

![2-(2,4-Dioxo-1,2-dihydropyrido[3,2-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B13122708.png)
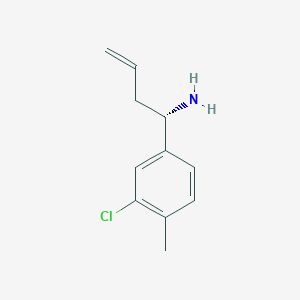

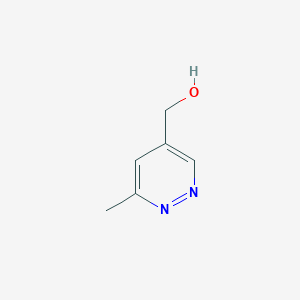
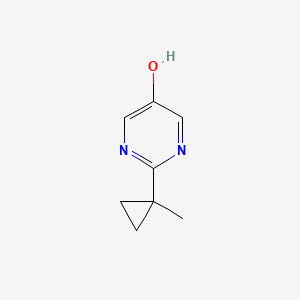

![(Z)-1-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-(4-nitrophenyl)-3-phenylprop-2-en-1-one](/img/structure/B13122745.png)

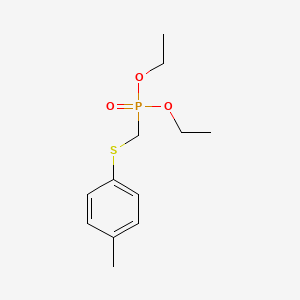
![3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylicacid](/img/structure/B13122765.png)

